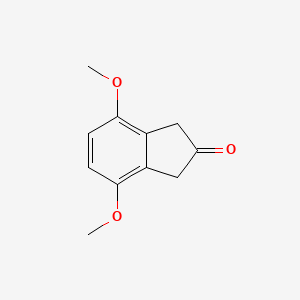
2H-Inden-2-one, 1,3-dihydro-4,7-dimethoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Inden-2-one, 1,3-dihydro-4,7-dimethoxy- is an organic compound with the molecular formula C11H12O3. It is a derivative of 2H-Inden-2-one, featuring methoxy groups at the 4 and 7 positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Inden-2-one, 1,3-dihydro-4,7-dimethoxy- typically involves the introduction of methoxy groups to the 2H-Inden-2-one core. One common method is the methylation of 2H-Inden-2-one using methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete methylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
化学反应分析
Types of Reactions
2H-Inden-2-one, 1,3-dihydro-4,7-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Quinones with methoxy groups.
Reduction: Dihydro derivatives with retained methoxy groups.
Substitution: Halogenated or nitrated derivatives depending on the reagents used.
科学研究应用
Based on the search results, there is no direct information available regarding the applications of "2H-Inden-2-one, 1,3-dihydro-4,7-dimethoxy-". The search results mainly provide information on similar compounds, such as 4,7-Dimethoxy-1-indanone and dihydro-1H-indene derivatives, and their properties or applications .
Relevant Information from Search Results:
- 4,7-Dimethoxy-1-indanone:
-
Dihydro-1H-indene derivatives:
- These compounds are being researched as tubulin polymerization inhibitors that bind to the colchicine site, exhibiting anti-proliferative activities against cancer lines .
- Specific derivatives have shown potent antiproliferative activities against four cancer lines and can induce apoptosis and cell cycle arrest at the G2/M phase .
- Studies on structure-activity relationships (SARs) have been conducted to understand how different substituents affect the antiproliferative activities of these derivatives .
- 2H-Inden-2-one, 1,3-dihydro-:
作用机制
The mechanism of action of 2H-Inden-2-one, 1,3-dihydro-4,7-dimethoxy- involves its interaction with specific molecular targets. The methoxy groups enhance its ability to participate in hydrogen bonding and other interactions with biological molecules. This can lead to the modulation of enzymatic activities and signaling pathways, contributing to its observed biological effects .
相似化合物的比较
Similar Compounds
2H-Inden-2-one: The parent compound without methoxy groups.
2H-Inden-2-one, 1,3-dihydro-5-methoxy-: A derivative with a single methoxy group.
4-Methoxy-2-indanone: Another methoxy-substituted derivative
Uniqueness
2H-Inden-2-one, 1,3-dihydro-4,7-dimethoxy- is unique due to the presence of two methoxy groups, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The dual methoxy substitution can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
生物活性
2H-Inden-2-one, 1,3-dihydro-4,7-dimethoxy- (CAS No. 13380839) is a compound belonging to the indanone family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2H-Inden-2-one, 1,3-dihydro-4,7-dimethoxy- is C11H12O3. The compound features a bicyclic structure with methoxy substituents that may influence its biological properties.
| Property | Value |
|---|---|
| CAS Number | 13380839 |
| Molecular Formula | C11H12O3 |
| Molecular Weight | 192.21 g/mol |
| IUPAC Name | 2H-Inden-2-one, 1,3-dihydro-4,7-dimethoxy- |
Antioxidant Activity
Research indicates that compounds with indanone structures often exhibit significant antioxidant properties. For instance, studies have shown that related compounds can scavenge free radicals effectively. The antioxidant activity of 2H-Inden-2-one derivatives has been evaluated using various assays such as DPPH and ABTS, demonstrating their potential in mitigating oxidative stress in biological systems .
Anticancer Properties
Indanone derivatives have been explored for their anticancer activities. A study highlighted the synthesis of several indanone compounds that showed inhibition of cancer cell proliferation. Specifically, certain analogs demonstrated IC50 values in the nanomolar range against various cancer cell lines . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Neuroprotective Effects
The neuroprotective potential of indanone derivatives has been investigated concerning neurodegenerative diseases. Some studies suggest that these compounds may inhibit cholinesterase enzymes, which are implicated in Alzheimer's disease pathology. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) by related indanones indicates a promising avenue for therapeutic development .
The biological activity of 2H-Inden-2-one is likely mediated through several mechanisms:
- Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in oxidative stress and inflammation.
- Cell Cycle Arrest : Indanones can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : Activation of apoptotic pathways has been observed in cancer cell lines treated with certain indanone derivatives.
Case Studies
- Antioxidant Activity Assessment : A study assessed the antioxidant capacity of various indanone derivatives using DPPH and ABTS assays. Results indicated that some compounds exhibited IC50 values significantly lower than standard antioxidants like ascorbic acid .
- Anticancer Evaluation : In vitro studies on Jurkat cells demonstrated that specific analogs of indanones could inhibit cell proliferation with GI50 values indicating potent activity compared to normal lymphocytes .
属性
分子式 |
C11H12O3 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC 名称 |
4,7-dimethoxy-1,3-dihydroinden-2-one |
InChI |
InChI=1S/C11H12O3/c1-13-10-3-4-11(14-2)9-6-7(12)5-8(9)10/h3-4H,5-6H2,1-2H3 |
InChI 键 |
LRHXSJHVFJSPBT-UHFFFAOYSA-N |
规范 SMILES |
COC1=C2CC(=O)CC2=C(C=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















